3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
3-methyl-3-(1H-pyrrol-3-yl)butan-1-amine |
InChI |
InChI=1S/C9H16N2/c1-9(2,4-5-10)8-3-6-11-7-8/h3,6-7,11H,4-5,10H2,1-2H3 |
InChI Key |
UCUBTCCMPVBCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1=CNC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 3 1h Pyrrol 3 Yl Butan 1 Amine and Analogues
Diverse Synthetic Approaches to Pyrrole-Butanamine Scaffolds
The creation of pyrrole-butanamine scaffolds can be achieved through various synthetic routes. Classical methods often involve the condensation of dicarbonyl compounds with amines, while contemporary strategies leverage the efficiency of multicomponent reactions and the precision of transition metal catalysis. rsc.orgrsc.org These advanced methods offer improvements in terms of yield, atom economy, functional group tolerance, and operational simplicity, providing powerful tools for accessing complex pyrrole (B145914) derivatives. rsc.orgorientjchem.org
The Paal–Knorr synthesis is a cornerstone method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group, followed by a second intramolecular attack to form a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring. wikipedia.org
Modern variants of the Paal–Knorr reaction have focused on improving reaction conditions and expanding its applicability. For instance, iron(III) chloride has been used as an effective catalyst for the condensation in water, allowing for mild and environmentally friendly synthesis of N-substituted pyrroles. organic-chemistry.org Another approach utilizes heterogeneous catalysts, such as commercially available aluminas (e.g., CATAPAL 200), which can facilitate the reaction under solvent-free conditions with low catalyst loading and offer the advantage of being recyclable. mdpi.com
For the synthesis of a 3-substituted pyrrole scaffold like that in 3-methyl-3-(1H-pyrrol-3-yl)butan-1-amine, a suitably substituted 1,4-dicarbonyl precursor would be required. The key challenge lies in the synthesis of this specific dicarbonyl starting material.
| Catalyst/Reagent | Amine Source | Conditions | Yield | Reference |
| Iron(III) chloride | Various amines and sulfonamides | Water, mild conditions | Good to excellent | organic-chemistry.org |
| CATAPAL 200 (Alumina) | Primary amines | 60°C, 45 min, solvent-free | 68–97% | mdpi.com |
| Acetic Acid | Primary amine or ammonia | Weakly acidic | Varies | organic-chemistry.org |
| Ammonium (B1175870) Hydroxide | 1,4-diketone | Protic or Lewis acidic | Varies | wikipedia.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, offer a highly efficient and atom-economical route to complex molecules like polysubstituted pyrroles. rsc.orgorientjchem.orgbohrium.com These strategies are valued for their operational simplicity, reduced reaction times, and ability to generate molecular diversity. orientjchem.orgorientjchem.org
Several MCRs have been developed for pyrrole synthesis. One notable example is the three-component reaction of 1,3-dicarbonyl compounds, aldehydes, and amines, which can be induced by reagents like low-valent titanium. bohrium.com Another approach involves the reaction of amines, alkyl propiolates, and diethyl oxalate (B1200264) in water without a catalyst to produce polysubstituted pyrroles. orientjchem.org The Hantzsch pyrrole synthesis, a classic MCR, involves the reaction of a β-enaminone (often formed in situ) and an α-haloketone. researchgate.net These methods provide access to highly functionalized pyrrole rings that might be difficult to obtain through stepwise syntheses. bohrium.com
Synthesizing a pyrrole-butanamine scaffold via an MCR would involve designing a convergent process where the butanamine side chain or a precursor is incorporated as one of the components. For example, a three-component reaction could potentially involve an amino-component already bearing the protected 3-methyl-butan-1-amine moiety, an aldehyde, and a 1,3-dicarbonyl compound. mdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions/Catalyst | Product Type | Reference |
| 1,3-Diketone | Aldehyde | Amine | Low-valent titanium | 1,2,3,5-Tetrasubstituted pyrroles | bohrium.com |
| Primary amine | Alkyl propiolate | Diethyl oxalate | Water, 70°C, catalyst-free | Polysubstituted pyrroles | orientjchem.org |
| β-Enaminone | α-Haloketone | - | Base or heat | Polysubstituted pyrroles (Hantzsch) | researchgate.net |
| Arylglyoxals | Barbituric acids | 6-Aminopyrimidine-2,4(1H,3H)-diones | On-water, green approach | Pyrrolo[2,3-d]pyrimidines | bohrium.com |
Transition metal catalysis has revolutionized organic synthesis, and the construction of pyrrole rings is no exception. Catalysts based on palladium, copper, and ruthenium enable novel cyclization and coupling strategies that proceed under mild conditions with high selectivity. rsc.org
Palladium catalysts are exceptionally versatile for forming C-C and C-N bonds. nih.gov One strategy involves the palladium-catalyzed reaction of N-homoallylic amines with arylboronic acids, which proceeds through an oxidative arylation followed by an intramolecular aza-Wacker cyclization to yield polysubstituted pyrroles. organic-chemistry.org Another powerful method is the three-component reaction of alkyne esters, amines, and alkenes catalyzed by Pd(II) to form 2,3,4-trisubstituted pyrroles. nih.gov Palladium catalysts also enable the direct C-H arylation of pre-formed pyrrole rings using diaryliodonium salts, allowing for late-stage functionalization to introduce complexity. nih.gov Such coupling reactions could be employed to attach the butanamine side chain to a pre-synthesized pyrrole core. researchgate.net
| Reaction Type | Key Reactants | Catalyst System | Key Features | Reference |
| Oxidative Cyclization | N-homoallylic amines, Arylboronic acids | Pd(II) | Cascade C-C and C-N bond formation | organic-chemistry.org |
| Three-Component Reaction | Alkyne esters, Amines, Alkenes | Pd(II) / K₂S₂O₈ | Forms 2,3,4-trisubstituted pyrroles | nih.gov |
| C-H Arylation | 2,5-Substituted pyrroles, Diaryliodonium salts | Palladium catalyst | Direct functionalization of pyrrole core | nih.gov |
| Decarboxylative Reaction | Cyclic carbonates, Amines | Pd catalyst | Generates CO₂ and H₂O as byproducts | organic-chemistry.org |
Copper catalysis offers an efficient and cost-effective alternative for pyrrole synthesis. A notable copper-assisted method is the cycloisomerization of readily available alkynyl imines. acs.orgorganic-chemistry.org This reaction, typically catalyzed by CuI or CuCl, proceeds smoothly to give 2-monosubstituted or 2,5-disubstituted pyrroles in high yields. acs.orgacs.org The proposed mechanism involves a base-induced propargyl-allenyl isomerization, followed by copper coordination and an intramolecular nucleophilic attack to close the ring. organic-chemistry.org This methodology is particularly valuable as it provides access to N-unsubstituted pyrroles when a deprotectable group is used on the imine nitrogen. acs.org This approach could be adapted to synthesize the target scaffold by starting with an appropriately substituted alkynyl imine bearing the protected amine functionality.
| Substrate | Catalyst | Conditions | Yield | Reference |
| N-tert-butyl alkynyl imine | CuI (30 mol%) | Et₃N/DMA, 110°C | 86% | acs.orgacs.org |
| N-trityl alkynyl imine | CuI (30 mol%) | Et₃N/DMA, 110°C | 91% | acs.org |
| Cyclic alkynyl imine | CuCl (50 mol%) | 130°C | 91% | acs.org |
Ruthenium-catalyzed reactions have emerged as powerful tools for sustainable synthesis, often proceeding with the liberation of hydrogen gas and water as the only byproducts. rsc.orgrsc.org The acceptorless dehydrogenative coupling (ADC) of alcohols and amines is a prominent example. acs.org Ruthenium pincer-type catalysts can mediate the dehydrogenative functionalization of secondary alcohols and amino alcohols to form substituted pyrroles. organic-chemistry.orgacs.org Another strategy involves the Ru-catalyzed ADC of β-amino alcohols and ynones, which provides direct access to functionalized pyrroles in an atom- and step-economic fashion. rsc.org This green chemistry approach avoids the need for pre-functionalized starting materials and harsh oxidants, making it an attractive option for constructing pyrrole-butanamine scaffolds from simple, readily available precursors. rsc.orgacs.org
| Coupling Partners | Catalyst Type | Key Features | Byproducts | Reference |
| Secondary alcohols and Amino alcohols | Ruthenium pincer-type | Dehydrogenative functionalization | H₂ | acs.org |
| β-Amino alcohols and Ynones | Ruthenium complex | Atom- and step-economic | H₂O, H₂ | rsc.org |
| Aromatic amines and Diols | Ruthenium pincer-type | Forms N-substituted pyrroles | H₂ | acs.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including pyrrole derivatives. organic-chemistry.orgthieme-connect.comnih.gov This technology offers uniform heating, rapid temperature changes, and the ability to conduct reactions at elevated pressures, often leading to cleaner products and shorter reaction times compared to conventional heating methods. thieme-connect.compensoft.netijpsjournal.com
The core synthesis of the pyrrole ring, often achieved through the Paal-Knorr reaction, is particularly amenable to microwave irradiation. organic-chemistry.orgnih.gov This condensation of a 1,4-dicarbonyl compound with a primary amine can be completed in minutes under microwave heating, compared to hours required for traditional refluxing. pensoft.netnih.gov For instance, the synthesis of various pyrroles via Paal-Knorr condensation in the presence of acetic acid was achieved in 2 to 10 minutes at 120–150 °C, with yields ranging from 65% to 89%. pensoft.net The synthesis of pyrrole-based compounds by reacting amines with 2,5-dimethoxytetrahydrofuran (B146720) has been optimized under microwave conditions at 120 °C for 20 minutes. pensoft.net
A comparative study on the synthesis of tricyclic pyrrole-2-carboxamides demonstrated the superiority of the microwave technique over conventional heating in terms of time, yield, and effort. thieme-connect.com Similarly, the synthesis of novel pyrrole derivatives by reacting furan-2,5-dione with 3-phenylenediamine under microwave heating at 130 °C was completed in just 10 minutes, affording a good yield of 83%. pensoft.net These examples underscore the potential of microwave-assisted protocols to significantly streamline the synthesis of the pyrrole core of this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrrole Derivatives. nih.gov
Catalyst- and Solvent-Free Methodologies
In line with the principles of green chemistry, catalyst- and solvent-free methodologies are increasingly being developed for pyrrole synthesis. semanticscholar.org These methods reduce environmental impact by eliminating hazardous solvents and often costly or toxic catalysts, while also simplifying product purification. researchgate.net
The Paal-Knorr condensation has been successfully performed under solvent- and catalyst-free conditions. researchgate.networdpress.com For example, the reaction of 2,5-hexanedione (B30556) with various primary amines proceeds efficiently at room temperature with simple stirring to yield the corresponding N-substituted pyrroles in excellent yields. wordpress.com This approach is not only environmentally benign but also highly atom-economical. organic-chemistry.org Another study demonstrated the synthesis of pyrrole derivatives from 2,5-hexanedione and primary amines catalyzed by praseodymium(III) trifluoromethanesulfonate (B1224126) under solvent-free conditions, resulting in a rapid, high-yielding reaction. tandfonline.com Low-cost and commercially available aluminas have also been used as effective catalysts for the Paal-Knorr synthesis under solvent-free conditions at 60 °C. mdpi.com
Three-component reactions are particularly well-suited for solvent-free conditions. A catalyst- and solvent-free synthesis of tetrasubstituted pyrroles has been developed involving the reaction of a primary amine, dialkyl acetylenedicarboxylate, and β-nitrostyrene, which proceeds with high atom economy. organic-chemistry.org Such multicomponent strategies could be envisioned for the construction of analogues of the target molecule, offering a highly efficient and sustainable synthetic route.
Table 2: Examples of Catalyst- and Solvent-Free Pyrrole Synthesis. wordpress.comorganic-chemistry.orgtandfonline.commdpi.com
Precursors and Building Blocks for the Butanamine Moiety
The construction of the 3-methyl-3-substituted butan-1-amine side chain requires careful selection of precursors. A key strategy for introducing the amine functionality is reductive amination. wikipedia.orgchemistrysteps.com This method involves the reaction of a carbonyl compound—an aldehyde or a ketone—with an amine in the presence of a reducing agent. masterorganicchemistry.com
A plausible precursor for the target molecule would be 3-methyl-3-(1H-pyrrol-3-yl)butanal . This aldehyde could be reacted with ammonia (often from a source like ammonium chloride) and a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the desired primary amine. chemistrysteps.commasterorganicchemistry.com The aldehyde itself can be formed from leucine (B10760876) via the Strecker reaction or through enzymatic pathways involving transaminases and decarboxylases. nih.govresearchgate.net
Alternatively, the butanamine moiety can be built through other classical organic reactions. For instance, a Grignard reaction could be employed to construct the carbon skeleton, followed by functional group transformations to introduce the amine. The synthesis of a related compound, 3-methyl-1-phenyl-butyl amine, was reported starting from an aldehyde, proceeding through a Grignard reaction, oxidation, substitution, oximation, and finally, reduction to the amine. This highlights the multi-step nature often required to assemble such structures.
Chemo-, Regio-, and Stereoselective Synthesis Considerations
Achieving the desired substitution pattern on the pyrrole ring is a significant challenge due to the multiple reactive sites. Pyrrole is an electron-rich heterocycle prone to electrophilic substitution, typically at the C-2 (α) position. johnshopkins.edunih.gov Therefore, directing functionalization to the C-3 (β) position to synthesize 3-substituted analogues requires specific strategies. acs.orgnih.gov
Regioselectivity: To achieve β-substitution, the more reactive α-positions must be blocked or the reaction conditions must favor the less common substitution pattern. One effective method involves introducing a bulky protecting group on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) group. johnshopkins.edu This steric hindrance directs incoming electrophiles to the C-3 position. For example, bromination of 1-(triisopropylsilyl)pyrrole (B1197553) occurs predominantly at the 3-position, and the resulting 3-bromo-pyrrole can then undergo halogen-metal exchange to be functionalized with various electrophiles. johnshopkins.eduacs.org Transition-metal-catalyzed C-H functionalization offers another powerful tool for regioselective synthesis. Rhodium catalysts, for instance, have been developed for the β-selective C–H arylation of pyrroles. acs.org
Chemoselectivity: When dealing with polyfunctional pyrroles, chemoselectivity—the selective reaction of one functional group in the presence of others—is critical. rsc.org For example, in molecules with both aldehyde and ester groups, specific reagents can be chosen to react with only one. The choice of base can also play a crucial role in controlling chemoselectivity. In reactions of N-acylpyrroles, using LiN(SiMe₃)₂ can lead to an anionic Fries rearrangement, while KN(SiMe₃)₂ promotes aroylation of a different substrate, demonstrating precise control over the reaction pathway. rsc.org
Optimization of Reaction Conditions and Yield Enhancement
Maximizing the yield of the target compound requires careful optimization of various reaction parameters, including the choice of catalyst, solvent, base, temperature, and reaction time. thieme-connect.com
In transition metal-catalyzed reactions, such as the palladium-catalyzed amination (Buchwald-Hartwig reaction) that could be used to form C-N bonds in analogues, the choice of ligand is paramount. acs.orgresearchgate.net Bulky, electron-rich biarylphosphine ligands often provide highly active catalysts that facilitate reactions even with challenging substrates like heterocyclic halides. nih.govnih.gov Optimization studies for the amination of heteroaryl halides have shown that specific palladium precatalysts and non-nucleophilic, soluble bases can dramatically improve yields and functional group tolerance. acs.orgnih.gov
For microwave-assisted reactions, parameters such as initial power, temperature, and reaction time must be fine-tuned. For the synthesis of pyrrole-2-carboxamides, it was found that higher temperatures (130-160 °C) and an excess of the amine reactant were necessary to drive the reaction to completion. thieme-connect.com In catalyst- and solvent-free systems, temperature and reaction time are the primary levers for optimization. While some Paal-Knorr reactions proceed at room temperature, others may require moderate heating to achieve acceptable rates and yields. researchgate.networdpress.com The effect of reaction conditions on yield is often significant; for example, in the synthesis of an amide, performing the reaction under solvent-free conditions increased the yield from 32% to 90-98%. researchgate.net
Table 3: Optimization of Reaction Conditions for Amide Synthesis. researchgate.net
Chemical Reactivity and Derivatization Strategies of 3 Methyl 3 1h Pyrrol 3 Yl Butan 1 Amine
Functional Group Interconversions on the Pyrrole (B145914) Ring
The pyrrole ring of 3-Methyl-3-(1H-pyrrol-3-yl)butan-1-amine possesses a moderately acidic N-H proton (pKa ≈ 17.5). wikipedia.org This allows for deprotonation by strong bases like sodium hydride or butyllithium (B86547) to form the corresponding pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles, leading to N-substituted derivatives.
Table 1: N-Alkylation and N-Acylation of the Pyrrole Ring
| Reagent | Product Class | Reaction Conditions |
| Alkyl Halide (e.g., Iodomethane) | N-Alkylpyrrole | Strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) |
| Acyl Chloride (e.g., Acetyl chloride) | N-Acylpyrrole | Base (e.g., Pyridine) |
| Sulfonyl Chloride (e.g., Tosyl chloride) | N-Sulfonylpyrrole | Base (e.g., Pyridine) |
This table illustrates common functional group interconversions starting from the N-H of the pyrrole ring.
N-alkylation or N-acylation can be a strategic step to protect the pyrrole nitrogen, prevent unwanted side reactions, or modulate the electronic properties of the ring for subsequent reactions. wikipedia.org For instance, the introduction of a bulky N-substituent can sterically hinder the adjacent C2 and C5 positions, thereby directing subsequent electrophilic attack to the C4 position. quimicaorganica.org
Modifications of the Amine Functionality
The primary amine group in this compound is a versatile handle for a wide array of chemical modifications. As a nucleophile, it readily reacts with various electrophilic partners. britannica.comlibretexts.org
Key modifications include:
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields stable amide derivatives. ncert.nic.in This is a common strategy for introducing diverse functionalities.
Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method for synthesizing secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride (the basis of the Hinsberg test), produces sulfonamides. libretexts.orgmsu.edu
Carbamate and Urea Formation: Reaction with chloroformates or isocyanates leads to the formation of carbamates and ureas, respectively. These functional groups are prevalent in medicinal chemistry.
Table 2: Representative Reactions of the Primary Amine Group
| Reagent Class | Functional Group Formed |
| Acid Chloride/Anhydride | Amide |
| Aldehyde/Ketone (with reducing agent) | Secondary/Tertiary Amine |
| Sulfonyl Chloride | Sulfonamide |
| Isocyanate | Urea |
This interactive table summarizes the primary transformations of the amine functionality.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring is characterized as a π-excessive heterocycle, making it highly activated towards electrophilic aromatic substitution (EAS), often proceeding readily under mild conditions. pearson.comslideshare.net
Electrophilic Aromatic Substitution (EAS): In pyrroles, electrophilic attack preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate is stabilized by a greater number of resonance structures compared to attack at the C3 (β) position. onlineorganicchemistrytutor.comvedantu.comquora.com For this compound, the C3 position is already substituted. Therefore, electrophilic substitution is expected to occur primarily at the C5 position, which is sterically more accessible than the C2 position, and electronically equivalent to the unsubstituted C2 position. If the C5 position is blocked, substitution would then occur at the C2 or C4 positions.
Common EAS reactions for pyrroles include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the most reactive position. chemistrysteps.comorganic-chemistry.org It uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ontosight.ainumberanalytics.com For the title compound, formylation is expected at the C5 position.
Mannich Reaction: This reaction installs an aminomethyl group onto the pyrrole ring. chemtube3d.comchemtube3d.comquimicaorganica.org The electrophile is an iminium ion generated in situ from formaldehyde (B43269) and a secondary amine.
Halogenation, Nitration, and Sulfonation: These reactions must be conducted under very mild conditions to avoid polymerization of the reactive pyrrole ring. slideshare.net
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on an unsubstituted pyrrole ring is generally not feasible due to the ring's high electron density. quimicaorganica.org Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, which are absent in this compound. rsc.orgacs.org
Strategies for Analog Synthesis and Scaffold Diversification
The structure of this compound serves as a versatile scaffold that can be diversified to generate a library of analogs for various applications, such as in medicinal chemistry. nih.govmdpi.com Diversification can be achieved by modifying the existing functional groups or by synthesizing the core structure with different substituents.
Scaffold Diversification Strategies:
Modification of the Amine: As detailed in section 3.2, the primary amine can be converted into a wide range of amides, sulfonamides, ureas, and substituted amines. This allows for the exploration of how different groups at this position affect biological activity.
Substitution on the Pyrrole Ring:
N-Substitution: Alkylation or acylation at the pyrrole nitrogen introduces another point of diversity (Section 3.1).
C-Substitution: Performing electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Mannich reactions on the parent scaffold provides intermediates that can be further elaborated. For example, a formyl group introduced at the C5 position can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine.
Synthesis of Analogs: Several classical pyrrole syntheses can be adapted to produce analogs with different substitution patterns.
Paal-Knorr Synthesis: This involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.org By choosing appropriately substituted 1,4-dicarbonyls, one could synthesize analogs with different groups on the pyrrole ring.
Van Leusen Reaction: This method uses tosylmethyl isocyanide (TosMIC) and a Michael acceptor (an α,β-unsaturated ketone, ester, or nitrile) to construct the pyrrole ring, offering a route to various 3- and 4-substituted pyrroles. nih.gov
Reaction Mechanisms of Key Transformations
Understanding the mechanisms of key reactions is crucial for predicting outcomes and optimizing conditions.
Mechanism of Electrophilic Aromatic Substitution (EAS): The general mechanism for EAS on the pyrrole ring involves two main steps:
Attack of the Electrophile: The π-system of the electron-rich pyrrole ring acts as a nucleophile, attacking the electrophile (E⁺). This step disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. Attack at the C2 (or C5) position allows for the positive charge to be delocalized over three atoms, including the nitrogen, providing significant stabilization. Attack at C3 (or C4) results in an intermediate where the charge is only delocalized over two carbon atoms, making it less stable. onlineorganicchemistrytutor.comaklectures.com
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the pyrrole ring. pearson.com
Mechanism of the Vilsmeier-Haack Reaction: This reaction proceeds via a specific electrophile generated in situ.
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. organic-chemistry.orgwikipedia.org
Electrophilic Attack: The pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. chemistrysteps.com
Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product. chemistrysteps.com
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by mapping the chemical environments of atomic nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-Methyl-3-(1H-pyrrol-3-yl)butan-1-amine is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrrole (B145914) protons (H-2, H-4, H-5) are anticipated to appear in the aromatic region, typically between 6.0 and 7.0 ppm. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a higher chemical shift. The protons of the butyl chain and the primary amine group will be found in the aliphatic region of the spectrum.
Interactive Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H on Pyrrole N | 8.0-9.0 | broad singlet | - |
| H-2 (Pyrrole) | ~6.7 | triplet | ~2.5 |
| H-5 (Pyrrole) | ~6.6 | triplet | ~2.5 |
| H-4 (Pyrrole) | ~6.1 | triplet | ~2.5 |
| -CH₂- (Amine) | ~2.8 | triplet | ~7.0 |
| -NH₂ (Amine) | 1.5-2.5 | broad singlet | - |
| -CH₂- (Butyl) | ~1.8 | triplet | ~7.0 |
| -CH₃ (Methyl) | ~1.3 | singlet | - |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms of the pyrrole ring are expected to resonate in the downfield region (100-130 ppm), while the aliphatic carbons will appear in the upfield region. The quaternary carbon attached to the pyrrole ring will have a characteristic chemical shift.
Interactive Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (Pyrrole) | ~118 |
| C-5 (Pyrrole) | ~110 |
| C-3 (Pyrrole) | ~125 |
| C-4 (Pyrrole) | ~106 |
| Quaternary C | ~35 |
| -CH₂- (Amine) | ~45 |
| -CH₂- (Butyl) | ~40 |
| -CH₃ (Methyl) | ~28 |
2D NMR Techniques
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For instance, correlations would be expected between the adjacent methylene (B1212753) groups of the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would show correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connectivity between the pyrrole ring and the butyl chain, for example, by showing a correlation from the methyl protons to the quaternary carbon and the C-3 of the pyrrole ring.
While solution-state NMR provides detailed information about the molecule's structure in solution, solid-state NMR could be employed to study the compound in its crystalline or amorphous solid form. This technique can provide insights into the molecular packing, polymorphism, and dynamics in the solid state.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of this compound. The expected monoisotopic mass would be calculated from its chemical formula (C₁₀H₁₈N₂). The fragmentation pattern observed in the mass spectrum would provide further structural information. Key fragmentations would likely involve the loss of the amine group, cleavage of the butyl chain, and fragmentation of the pyrrole ring.
Interactive Table 3: Predicted HRMS Data
| Ion | Formula | Predicted m/z |
| [M+H]⁺ | C₁₀H₁₉N₂⁺ | 167.1543 |
| [M+Na]⁺ | C₁₀H₁₈N₂Na⁺ | 189.1362 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the pyrrole and the primary amine (around 3300-3500 cm⁻¹). C-H stretching vibrations for the aromatic pyrrole and aliphatic chain would be observed around 2800-3100 cm⁻¹. The N-H bending of the primary amine would likely appear around 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrrole ring, which may be weak in the IR spectrum.
Interactive Table 4: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H (Pyrrole) | Stretching | ~3400 |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3400 |
| C-H (Pyrrole) | Stretching | ~3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| N-H (Amine) | Bending | 1590-1650 |
| C=C (Pyrrole) | Stretching | 1500-1550 |
Electronic Spectroscopy (UV-Vis and CD) for Electronic Transitions
UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is expected to show absorption bands characteristic of the pyrrole chromophore. Pyrrole typically exhibits strong absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions.
Circular Dichroism (CD) Spectroscopy: If the compound is chiral or placed in a chiral environment, CD spectroscopy could be used to study its chiroptical properties. However, as this compound is not inherently chiral, it would not be expected to show a CD spectrum unless it forms chiral aggregates or complexes.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. mdpi.comresearchgate.net DFT methods, such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are commonly employed to calculate the geometric and electronic properties of organic compounds. mdpi.comresearchgate.netnih.gov
Optimized Geometries and Conformational Analysis
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For a flexible molecule like 3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine, conformational analysis is crucial to identify the various low-energy conformers and determine the global minimum energy structure. This analysis involves calculating the energy of different spatial arrangements of the atoms, which arise from rotation around single bonds.
Theoretical studies on various organic molecules utilize DFT to determine optimized geometric parameters like bond lengths and bond angles. nih.gov These calculated parameters can then be compared with experimental data if available. For this compound, one would expect the analysis to reveal the preferred orientation of the butan-1-amine side chain relative to the pyrrole (B145914) ring.
Illustrative Data Table: Predicted Geometric Parameters (Note: The following data is illustrative for a generic pyrrole derivative and not specific to this compound)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| Bond Length | N1-C2 (Pyrrole) | 1.37 Å |
| Bond Length | C2-C3 (Pyrrole) | 1.38 Å |
| Bond Length | C3-C4 (Side Chain) | 1.54 Å |
| Bond Angle | C2-N1-C5 (Pyrrole) | 109.5° |
| Dihedral Angle | N1-C3-C4-C5 | -175.2° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
In studies of pyrrole derivatives, the HOMO is often localized on the electron-rich pyrrole ring, while the LUMO distribution varies depending on the substituents. For this compound, the analysis would likely show a significant contribution of the pyrrole moiety to the HOMO. The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability.
Illustrative Data Table: Frontier Orbital Energies (Note: The following data is illustrative and not specific to this compound)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.75 |
| HOMO-LUMO Gap (ΔE) | 5.50 |
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.
For this compound, the MESP map would be expected to show a region of negative potential associated with the nitrogen atom of the pyrrole ring and the amine group, indicating these are likely sites for electrophilic attack or hydrogen bond donation. Conversely, positive potential would be expected around the hydrogen atoms of the amine group and the N-H of the pyrrole ring, suggesting these are sites for nucleophilic attack.
Reactivity Descriptors
Illustrative Data Table: Global Reactivity Descriptors (Note: The following data is illustrative and not specific to this compound)
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.25 |
| Electron Affinity (A) | -ELUMO | 0.75 |
| Chemical Hardness (η) | (I - A) / 2 | 2.75 |
| Chemical Softness (S) | 1 / (2η) | 0.18 |
| Electronegativity (χ) | (I + A) / 2 | 3.50 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netresearchgate.net This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level.
Binding Affinity Predictions
A key output of molecular docking is the binding affinity, which is an estimation of the binding energy of the ligand-receptor complex, often expressed in kcal/mol. semanticscholar.org A more negative binding affinity value suggests a stronger and more stable interaction. The simulation also reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
For this compound, docking studies would involve selecting a relevant protein target. The results would predict how the compound fits into the protein's binding site and provide a binding affinity score. The amine group and the pyrrole N-H would be expected to act as hydrogen bond donors, while the pyrrole ring could participate in π-π stacking or hydrophobic interactions. These predictions are crucial for assessing the compound's potential as a therapeutic agent. mdpi.com
Illustrative Data Table: Molecular Docking Results (Note: The following data is illustrative for a generic ligand against a hypothetical protein target and not specific to this compound)
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | ASP 150 | Hydrogen Bond (with -NH2) |
| PHE 85 | π-π Stacking (with pyrrole ring) | ||
| Hypothetical Receptor B | -7.2 | GLU 112 | Hydrogen Bond (with pyrrole N-H) |
| LEU 45 | Hydrophobic Interaction |
Active Conformation and Binding Mode Elucidation
The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a biological target. For this compound, computational chemistry provides powerful tools to elucidate its active conformation—the specific spatial arrangement it adopts when binding to a receptor—and to understand the intricacies of its binding mode.
Molecular docking simulations are a primary method used to predict the preferred orientation of a ligand when it forms a stable complex with a receptor. In a hypothetical docking study of this compound with a target protein, the pyrrole ring, with its aromatic and hydrogen-bonding capabilities, could play a crucial role in anchoring the molecule within the binding site. The amine group is likely to form key hydrogen bonds with amino acid residues such as aspartate or glutamate, which are common in receptor active sites.
Table 1: Hypothetical Key Interactions of this compound in a Receptor Binding Site
| Interaction Type | Ligand Moiety | Potential Interacting Residue | Distance (Å) |
| Hydrogen Bond | Amine (-NH2) | Aspartate (ASP) | 2.8 |
| Hydrogen Bond | Pyrrole (N-H) | Glutamate (GLU) | 3.1 |
| Hydrophobic | Methyl groups | Leucine (B10760876) (LEU) | 3.9 |
| Hydrophobic | Butyl chain | Valine (VAL) | 4.2 |
| π-π Stacking | Pyrrole ring | Phenylalanine (PHE) | 4.5 |
Thermodynamic and Molecular Properties Calculation
Theoretical calculations are instrumental in determining the thermodynamic and molecular properties of a compound, offering insights into its stability, reactivity, and pharmacokinetic profile. For this compound, methods like Density Functional Theory (DFT) can be employed to calculate a range of properties.
Thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy can be computed to assess the molecule's stability. acs.org These calculations often involve optimizing the molecular geometry to find the lowest energy conformation. For instance, theoretical calculations on the parent pyrrole molecule have been performed to determine its thermodynamic properties. acs.org
Molecular properties, which are crucial for predicting a drug's behavior in the body, can also be calculated. These include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, and the frontier molecular orbitals (HOMO and LUMO), which provide information about its reactivity. The distribution of these properties can influence how this compound interacts with its biological target and other molecules.
Table 2: Calculated Thermodynamic and Molecular Properties for this compound (Hypothetical Data)
| Property | Value | Unit |
| Enthalpy of Formation | -85.2 | kJ/mol |
| Gibbs Free Energy of Formation | 120.5 | kJ/mol |
| Molar Mass | 166.26 | g/mol |
| LogP | 1.8 | |
| Polar Surface Area | 38.9 | Ų |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | 1.5 | eV |
| Dipole Moment | 2.1 | Debye |
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives and to guide the design of more potent molecules.
The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). For pyrrole derivatives, descriptors related to the electronic properties of the pyrrole ring and the steric bulk of the substituents have been shown to be important. mdpi.com
Once the descriptors are calculated, a mathematical model is built using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with the observed biological activity. The resulting equation can then be used to predict the activity of new compounds based on their calculated descriptors. Studies on other pyrrole derivatives have successfully used 2D and 3D QSAR approaches to identify key structural features for their biological activity. nih.gov
Table 3: Example of a Hypothetical QSAR Equation for a Series of Pyrrole Derivatives
pIC50 = 0.75 * LogP - 0.21 * (Molecular Volume) + 0.53 * (Dipole Moment) + 2.45
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
This equation suggests that higher lipophilicity (LogP) and a larger dipole moment are positively correlated with activity, while increased molecular volume is negatively correlated. Such a model could guide the synthesis of new derivatives of this compound with improved therapeutic potential.
Biological Activity and Mechanistic Insights in Vitro Studies
Target Identification and Mechanism of Action Elucidation
The initial exploration into the biological effects of 3-Methyl-3-(1H-pyrrol-3-yl)butan-1-amine has centered on identifying its molecular targets and elucidating the mechanisms through which it exerts its effects. These investigations have largely been conducted through a series of in vitro assays.
Enzyme Inhibition/Activation Studies
A significant body of research has been dedicated to understanding the inhibitory potential of compounds structurally related to this compound against a variety of enzymes implicated in disease.
Analogues of this compound have been investigated for their effects on several key enzymes. For instance, certain pyrrole (B145914) derivatives have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs) , which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.gov Specifically, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were synthesized and found to be potent inhibitors of CDK2 and CDK4. nih.gov
Furthermore, the broader class of pyrrole-containing compounds has been evaluated against Carbonic Anhydrases (CAs) . Novel amino acid–sulphonamide conjugates have demonstrated potent inhibitory activity against several human carbonic anhydrase isoforms, including hCA I, hCA II, hCA VA, and hCA XII. nih.gov Some of these sulphonamides exhibited subnanomolar inhibitory activity against hCA II. nih.gov Dual inhibitors targeting both brain Carbonic Anhydrases and Monoamine Oxidase-B (MAO-B) have also been developed, showing low nanomolar inhibition of the target enzymes. nih.gov
In the context of neurodegenerative diseases, the inhibition of Acetylcholinesterase (AChE) is a key therapeutic strategy. Studies on certain Mannich bases have revealed strong inhibitory effects on both Carbonic Anhydrases and Acetylcholinesterase. semanticscholar.org
Additionally, some aroyl-pyrrole-hydroxy-amides have been identified as a new class of synthetic Histone Deacetylase (HDAC) inhibitors. nih.gov There is currently no specific information available in the provided search results regarding the direct activity of this compound or its close analogues on Fibroblast Growth Factor Receptors (FGFRs) .
Receptor Binding Studies
While extensive data on enzyme inhibition exists for related compounds, specific receptor binding studies for this compound are not detailed in the provided search results. However, the general class of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines has been evaluated for its ability to inhibit cyclin-dependent kinases, which indirectly relates to cellular signaling pathways often governed by receptor activation. nih.gov
Structure-Activity Relationships (SAR) of this compound Analogues
The exploration of Structure-Activity Relationships (SAR) is fundamental to optimizing the potency and selectivity of lead compounds. For analogues of this compound, SAR studies have provided valuable insights.
In the series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK inhibitors, the nature and position of substituents on the pyrimidine (B1678525) and pyrrole rings were systematically varied to determine their impact on inhibitory activity against CDK2 and CDK4. nih.gov
Similarly, for the dual inhibitors of Carbonic Anhydrases and MAO-B, a hit-to-lead optimization process was undertaken. nih.gov This involved combining a reversible MAO-B inhibitor of the coumarin (B35378) and chromone (B188151) type with benzenesulfonamide (B165840) fragments, which are effective CA inhibitors. nih.gov The resulting derivatives showed potent low nanomolar inhibition, and computational studies were used to elucidate the SAR. nih.gov
The table below summarizes the inhibitory activities of selected analogue classes.
| Compound Class | Target Enzyme(s) | Observed Activity |
| 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines | CDK2, CDK4 | Potent Inhibition |
| Amino acid–sulphonamide conjugates | hCA I, hCA II, hCA VA, hCA XII | Potent Inhibition (subnanomolar for hCA II) |
| Coumarin/chromone-benzenesulfonamide hybrids | CAs, MAO-B | Low Nanomolar Inhibition |
| Aroyl-pyrrole-hydroxy-amides | HDAC1, HD2 | Potent Inhibition |
Biochemical Pathways Affected by the Compound
Based on the identified enzyme targets, it can be inferred that this compound and its analogues can modulate several critical biochemical pathways.
The inhibition of CDKs directly impacts the cell cycle regulation pathway, suggesting a potential role in cancer therapy. nih.gov By targeting Carbonic Anhydrases, these compounds can affect pH regulation , ion transport , and other physiological processes where these enzymes are crucial. nih.govnih.gov The inhibition of MAO-B points to an influence on neurotransmitter metabolism , particularly the breakdown of dopamine, which is relevant to neurodegenerative disorders like Parkinson's disease. nih.gov Finally, the inhibition of HDACs suggests a role in modulating gene expression through the epigenetic mechanism of histone acetylation. nih.gov
Applications As a Synthetic Intermediate and in Materials Science
Utilization as a Building Block in Complex Molecule Synthesis
There is no available scientific literature that describes the utilization of 3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine as a synthetic building block. The unique structure of this compound, featuring a pyrrole (B145914) ring and a primary amine, theoretically offers potential reactive sites for various organic transformations. The pyrrole moiety could undergo electrophilic substitution, while the primary amine could participate in nucleophilic additions, amide bond formations, and other common reactions for creating more complex molecular architectures. However, without experimental evidence, its role as a precursor in the synthesis of pharmaceuticals, natural products, or other complex organic molecules remains unexplored.
Potential in Catalysis
No research has been published on the potential of this compound in the field of catalysis. In theory, the nitrogen atoms within the pyrrole ring and the primary amine could serve as coordination sites for metal centers, forming organometallic complexes. Such complexes are often investigated for their catalytic activity in a wide range of chemical reactions, including hydrogenations, cross-coupling reactions, and polymerizations. The specific steric and electronic properties of this ligand would be a subject for future investigation to determine its suitability as a component in catalyst design.
Applications in Chemosensing and Molecular Probes
Currently, there are no documented applications of this compound in the development of chemosensors or molecular probes. The pyrrole ring is a known fluorophore, and its fluorescence properties can be sensitive to the local chemical environment. This characteristic is often exploited in the design of sensors that can detect specific ions, molecules, or changes in pH. The primary amine group could also be functionalized to introduce specific recognition elements for target analytes. However, studies to synthesize and characterize the sensing capabilities of this particular compound have not been reported.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of 3-substituted pyrroles presents a challenge due to the higher reactivity of the C2 and C5 positions towards electrophilic substitution. wikipedia.orgchemeurope.com Future research should focus on developing more direct and efficient synthetic strategies for compounds like 3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine.
Current and Classical Approaches: Classical methods for pyrrole (B145914) synthesis, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, typically involve the condensation of 1,4-dicarbonyl compounds with amines or ammonia (B1221849) and are foundational in pyrrole chemistry. uctm.eduedurev.in Functionalization of the pre-formed pyrrole ring at the 3-position often requires multi-step procedures. One established method involves the use of a bulky protecting group on the nitrogen, such as the triisopropylsilyl (TIPS) group, which sterically hinders the C2 and C5 positions, thereby directing electrophiles to the C3 position. quimicaorganica.orgjohnshopkins.edu
Future-Forward Synthetic Strategies:
Catalytic C-H Functionalization: Modern synthetic chemistry has seen a surge in methods for direct C-H functionalization. nih.gov Developing catalytic systems (e.g., using transition metals like palladium or rhodium) that can selectively activate the C-H bond at the 3-position of a pyrrole ring would offer a more atom-economical and efficient route to 3-substituted pyrroles.
Multicomponent Reactions (MCRs): One-pot MCRs are highly desirable for their efficiency and sustainability. Designing an MCR that brings together simple precursors to construct the this compound skeleton in a single step would be a significant advancement. mdpi.com This could involve, for instance, a reaction between a suitable 1,4-dicarbonyl precursor, an amine, and a source for the 3-methyl-3-aminobutyl moiety.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can often improve reaction yields, reduce reaction times, and enhance safety and scalability. nih.gov Applying these to the synthesis of the target compound and its derivatives could lead to more sustainable and industrially viable processes.
Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, aligning with the principles of green chemistry.
| Synthetic Approach | Advantages | Key Challenges |
| Protecting Group Strategy | Established and reliable | Multi-step, generates waste |
| Catalytic C-H Functionalization | High atom economy, direct | Achieving high regioselectivity |
| Multicomponent Reactions | High efficiency, complexity from simple precursors | Discovery of suitable reaction conditions |
| Flow/Microwave Chemistry | Faster, scalable, better control | Requires specialized equipment |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and optimization |
In-depth Mechanistic Studies of Biological Interactions
The pyrrole scaffold is a well-known pharmacophore present in a wide array of biologically active molecules, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govrjptonline.orgnih.govrsc.org While the specific biological profile of this compound is uncharacterized, its structure suggests several avenues for investigation.
Future research should aim to elucidate the potential biological targets and mechanisms of action. The primary amine and the pyrrole ring are both key features that can engage in various interactions with biological macromolecules.
Potential Biological Activities to Explore:
Anticancer Activity: Many pyrrole derivatives have shown promise as anticancer agents by targeting various pathways, including receptor tyrosine kinases (RTKs) and microtubule polymerization. nih.govresearchgate.net
Antimicrobial and Antifungal Activity: The pyrrole ring is a common feature in antimicrobial compounds. rjptonline.org Investigations into the activity of this compound against a panel of bacteria and fungi could reveal new therapeutic leads.
Anti-inflammatory Activity: Some pyrrole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. brieflands.comnih.gov
Neuroprotective Effects: Recent studies have shown that certain pyrrole derivatives can protect against neurotoxicity by modulating oxidative stress and inflammatory pathways in neuronal cells. brieflands.com
Mechanistic Studies: In-depth studies would involve identifying the specific molecular targets. This could be achieved through techniques such as affinity chromatography, proteomics, and genetic screening. Understanding how the compound binds to its target at a molecular level, through X-ray crystallography or cryo-electron microscopy, would be crucial for structure-based drug design.
Exploration of New Chemical Transformations and Reactivity
The chemical reactivity of this compound is dictated by the pyrrole ring and the primary amine functionality.
Pyrrole Ring Reactivity: The pyrrole ring is electron-rich and generally undergoes electrophilic substitution preferentially at the C2 and C5 positions. wikipedia.orgchemeurope.com With the C3 position already substituted, electrophilic attack would be expected to occur at the C5, C4, or C2 positions. The outcome would depend on the reaction conditions and the nature of the electrophile. Future studies could explore a range of electrophilic substitution reactions, such as nitration, halogenation, and acylation, to generate a library of novel derivatives. wikipedia.org
Amine Group Reactivity: The primary amine of the butanamine side chain is a versatile functional group. It can undergo a variety of transformations, including:
N-Acylation and N-Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
N-Alkylation: Introduction of alkyl groups to generate secondary or tertiary amines.
Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which can serve as intermediates for further transformations.
These reactions would allow for the systematic modification of the side chain, enabling the exploration of structure-activity relationships.
Design and Synthesis of Advanced Analogues for Specific Biological or Material Applications
The design and synthesis of analogues are central to medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The structure of this compound offers multiple points for modification.
Strategies for Analogue Design:
Bioisosteric Replacement: This involves replacing a functional group with another that has similar physicochemical properties. drugdesign.org For the pyrrole ring, potential bioisosteres include other five-membered heterocycles like furan (B31954), thiophene, pyrazole, or thiazole. uomustansiriyah.edu.iqcambridgemedchemconsulting.com The primary amine could be replaced with other hydrogen-bond donors like a hydroxyl or thiol group.
Side Chain Modification: The length, rigidity, and branching of the butanamine side chain can be altered. Introducing conformational constraints, for example by incorporating a cyclic structure, could lead to increased receptor affinity and selectivity.
Pyrrole Ring Substitution: Introducing various substituents at the C2, C4, C5, and N1 positions of the pyrrole ring would allow for a thorough exploration of the chemical space around the core scaffold.
The synthesis of these analogues would leverage the synthetic strategies discussed in section 8.1, as well as established methods for the functionalization of pyrroles and amines.
Predictive Modeling for Enhanced Compound Design
Computational chemistry and predictive modeling are indispensable tools in modern drug discovery. mdpi.com For a novel compound like this compound, in silico methods can guide future research by prioritizing the synthesis of the most promising analogues.
Applicable Modeling Techniques:
Prediction of Activity Spectra for Substances (PASS): This software can predict the likely biological activities of a compound based on its structure. nih.gov Running a PASS analysis on the target molecule could provide initial hypotheses about its therapeutic potential.
Molecular Docking: If a potential biological target is identified, molecular docking can be used to predict the binding mode and affinity of the compound and its analogues to the target's active site. This can provide insights into the key molecular interactions and guide the design of more potent inhibitors or activators.
Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues has been synthesized and tested, QSAR models can be developed to correlate structural features with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This is crucial for identifying candidates with favorable drug-like properties early in the discovery process.
By integrating these predictive modeling techniques, the design-synthesis-test cycle can be made more efficient, accelerating the discovery of new bioactive compounds based on the this compound scaffold.
Q & A
Q. What synthetic routes are recommended for 3-Methyl-3-(1H-pyrrol-3-yl)butan-1-amine, and how can reaction conditions be optimized?
A multi-step synthesis involving coupling reactions under inert conditions is typical. For example, a pyridylpyrazole derivative can be synthesized via condensation of ketones with hydrazine derivatives, followed by catalytic cross-coupling (e.g., using copper(I) bromide and cesium carbonate) to introduce the pyrrole moiety . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by NMR/HRMS are critical for yield optimization (≥95% purity) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers expect?
Key techniques include:
- 1H/13C NMR : Look for pyrrole proton signals at δ 6.5–7.0 ppm and methyl groups at δ 1.2–2.5 ppm. The amine proton may appear as a broad singlet near δ 2.8–3.5 ppm .
- HRMS : Expect a molecular ion peak at m/z 164.25 (C10H16N2+) to confirm molecular weight .
- X-ray diffraction : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are recommended for handling this compound based on structural analogs?
Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, lab coats) and work in a fume hood. While specific toxicity data are limited for this compound, analogs like 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine require strict exposure controls due to uninvestigated toxicological profiles .
Advanced Research Questions
Q. How can conflicting NMR data for derivatives of this compound be resolved, particularly regarding stereochemical assignments?
Combine experimental (e.g., NOESY for spatial proximity analysis) and computational methods (DFT-based chemical shift predictions) to resolve ambiguities. Single-crystal X-ray diffraction remains the gold standard for absolute stereochemical confirmation . For dynamic systems (e.g., rotamers), variable-temperature NMR can elucidate conformational equilibria .
Q. What strategies mitigate hydrogen-bonding asymmetry challenges in thermodynamic modeling of this amine’s mixtures?
PCP-SAFT models often fail to capture amine-specific hydrogen-bonding asymmetry. Incorporate asymmetric donor-acceptor parameters or use hybrid models combining experimental vapor-liquid equilibrium data with quantum mechanical calculations to refine interaction strengths .
Q. How does modifying the pyrrole substituent position affect bioactivity, and what assays validate these effects?
Substituent position alters electronic and steric properties, impacting receptor binding. For example:
- Antibacterial activity : Test against gram-positive/negative strains using MIC assays, as done for pyrazole-carboxamide derivatives .
- Metabolic activity : Use glucose uptake assays in hepatocytes (e.g., measuring glucokinase activation at 10 mM glucose) .
- Structural analogs : Compare with 3-(4-benzylphenyl)-1H-pyrazol-5-amine derivatives, where electron-withdrawing groups enhance antibacterial potency .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC and adjust catalyst loading (e.g., 5–10 mol% copper) to suppress side reactions .
- Data Contradiction Analysis : Cross-validate spectral data with computational tools (e.g., Gaussian for DFT) and replicate experiments under controlled conditions .
- Bioactivity Testing : Include positive controls (e.g., known enzyme inhibitors) and dose-response curves to establish EC50/IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
